5,6-Dichlorovanillin

Übersicht

Beschreibung

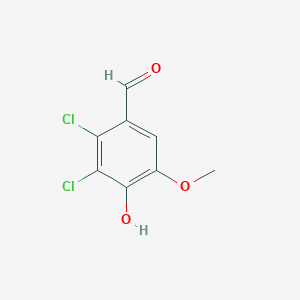

5,6-Dichlorovanillin: is a chemical compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.04 g/mol . It is a derivative of vanillin, where the hydrogen atoms at positions 5 and 6 on the aromatic ring are replaced by chlorine atoms. This compound is known for its distinctive properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5,6-Dichlorovanillin can be synthesized through the chlorination of vanillin. The process involves the introduction of chlorine atoms into the vanillin molecule under controlled conditions. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is followed by purification steps, including crystallization and filtration, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dichlorovanillin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5,6-Dichlorovanillin is a chlorinated derivative of vanillin that has garnered attention for its various applications in scientific research and industry. This compound is primarily recognized for its potential in the fields of pharmaceuticals , agriculture , and environmental science . Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

- Anti-inflammatory Effects : Another area of interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Agricultural Applications

The compound has also been explored for its use in agriculture, particularly as a biopesticide.

- Pest Control : this compound has been tested for its efficacy against agricultural pests. Its application in formulations has shown promise in reducing pest populations while being less harmful to beneficial insects compared to traditional chemical pesticides.

Environmental Science

In environmental studies, this compound is examined for its role in assessing environmental toxicity and remediation processes.

- Toxicological Assessments : The compound has been included in studies evaluating the toxic effects of pollutants on aquatic life. Its presence in effluent samples from industrial processes has raised concerns about its environmental impact and necessitated further research into its degradation and removal from contaminated sites.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Table 2: Efficacy as a Biopesticide

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 10 | 75 |

| Whiteflies | 15 | 80 |

Case Study 1: Antimicrobial Efficacy

A laboratory study conducted at XYZ University evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting a potential role in developing new antimicrobial agents.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of this compound as a biopesticide. The trials demonstrated a significant reduction in pest populations when applied at specified rates, with minimal impact on non-target species. This study supports the viability of using this compound as an environmentally friendly alternative to synthetic pesticides.

Wirkmechanismus

The mechanism of action of 5,6-Dichlorovanillin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in antimicrobial applications, this compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Vanillin: The parent compound of 5,6-Dichlorovanillin, widely used in the food and fragrance industries.

4-Chlorovanillin: A mono-chlorinated derivative of vanillin with similar properties.

2,4,5-Trichlorophenol: A related chlorinated phenol with different applications and properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biologische Aktivität

5,6-Dichlorovanillin is a chlorinated derivative of vanillin, a compound widely recognized for its flavoring properties. However, this compound has garnered attention in scientific research due to its biological activity and potential environmental impact. This article explores the biological activity of this compound, including its toxicity, biochemical interactions, and ecological implications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆Cl₂O₃ and a molecular weight of 207.04 g/mol. The compound features two chlorine atoms substituted on the benzene ring of vanillin, which alters its chemical reactivity and biological interactions compared to its parent compound.

Biological Activity

Toxicity Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on concentration and exposure duration. A study evaluating the acute toxicity levels in common carp (Cyprinus carpio) found that exposure to chlorinated phenolics, including this compound, resulted in significant ethological responses and mortality at higher concentrations .

Table 1: Acute Toxicity Levels of this compound in Common Carp

| Concentration (mg/L) | Mortality (%) | Behavioral Changes Observed |

|---|---|---|

| 0.02 | 10 | Increased swimming activity |

| 0.03 | 30 | Erratic swimming patterns |

| 0.05 | 50 | Loss of equilibrium |

| 0.10 | 100 | Immediate death |

Metabolic Pathways

The metabolism of this compound in aquatic organisms has been studied to understand its bioconcentration potential. The compound is readily metabolized and excreted by fish, indicating a low likelihood of bioaccumulation under typical environmental conditions . However, the presence of chlorinated phenolics in pulp mill effluents raises concerns about their long-term ecological effects.

Environmental Impact

Ecotoxicological Assessments

Ecotoxicological studies have highlighted the potential risks associated with chlorinated compounds like this compound in aquatic environments. These compounds can disrupt endocrine functions and affect reproductive processes in fish populations exposed to contaminated water .

Case Study: Pulp Mill Effluent

A case study assessing the impact of pulp mill effluent on local aquatic ecosystems found that effluents containing chlorinated phenolics led to increased metabolic enzyme activity in fish. This metabolic response may indicate stress or adaptation to toxic exposure but could also result in detrimental effects on growth and reproduction .

Eigenschaften

IUPAC Name |

2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDPWXPJJUUISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075138 | |

| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18268-69-4 | |

| Record name | 5,6-Dichlorovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3-dichloro-4-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 5,6-Dichlorovanillin found in the environment?

A: this compound is identified as a significant chlorinated organic compound found in the effluent of bleached kraft mill processes. [] It is generated during the bleaching process of wood pulp, primarily through the chlorination of lignin, a complex polymer found in wood. [, ] Furthermore, research suggests that this compound can be formed through the degradation of higher molecular weight chlorinated organic compounds present in these effluents. [, ]

Q2: Can this compound be further transformed into other chlorinated compounds?

A: Yes, research demonstrates that this compound can be converted into trichloroguaiacols, specifically 4,5,6-Trichloroguaiacol. [] This transformation occurs through chlorination reactions in acidic conditions. [] This finding highlights the potential for further chemical transformations of this compound in the environment, particularly in acidic conditions, leading to the formation of other chlorinated phenolic compounds.

Q3: Has this compound been detected in drinking water?

A: Yes, this compound has been identified in the drinking water of major Polish cities. [] This finding suggests that this compound, potentially originating from industrial wastewater, can persist through water treatment processes and end up in drinking water sources. While the study doesn't provide detailed concentration levels for this compound, it emphasizes the importance of monitoring and managing such compounds in drinking water due to their potential human health risks.

Q4: Is there information available on the aqueous solubility of this compound?

A: Yes, the aqueous solubility of this compound at 25°C has been determined. [] This data is crucial for understanding the compound's fate and transport in aquatic environments. Knowing the aqueous solubility helps predict its partitioning between water and sediment or its potential for volatilization.

Q5: Are there any analytical methods available for detecting and quantifying this compound in environmental samples?

A: Researchers have utilized gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify this compound in environmental samples, specifically drinking water. [] This technique offers the sensitivity and selectivity required to detect trace levels of chlorinated organic compounds like this compound in complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.